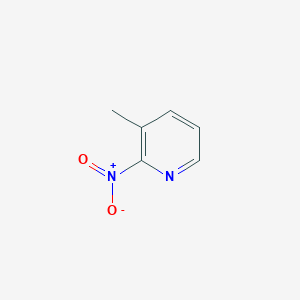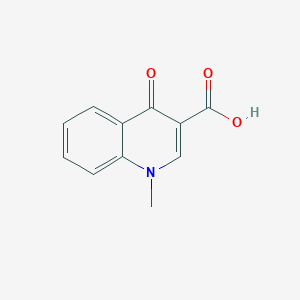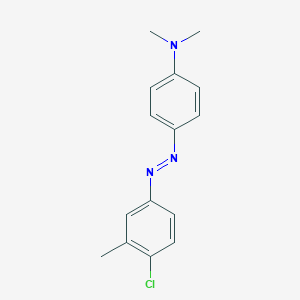
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene (CMDA) is a synthetic azo dye that has been widely used in scientific research. It is a yellow-orange powder that is soluble in organic solvents such as ethanol and chloroform. CMDA is a useful tool for studying the biochemical and physiological effects of azo dyes on living organisms.
Mécanisme D'action
The mechanism of action of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce oxidative stress and to activate signaling pathways that are involved in cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to have a range of biochemical and physiological effects on living organisms. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce liver damage, kidney damage, and oxidative stress in rats. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been shown to alter the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has several advantages as a research tool, including its high solubility in organic solvents, its stability under normal laboratory conditions, and its ability to induce DNA damage and mutagenesis. However, 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene also has several limitations, including its toxicity to living organisms, its potential for environmental contamination, and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds. One area of interest is the development of new synthetic methods for 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene that are more efficient and environmentally friendly. Another area of interest is the development of new assays for measuring the toxicity and mutagenicity of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene in living organisms. Finally, there is a need for more research on the biochemical and physiological effects of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds, particularly in humans and other primates.
Méthodes De Synthèse
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be synthesized by the diazotization of 4-chloro-3-methylaniline and subsequent coupling with dimethylamine. The reaction takes place in an acidic medium and requires careful control of the temperature and pH. The yield of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be improved by using a catalyst such as copper sulfate.
Applications De Recherche Scientifique
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been used in a wide range of scientific research applications, including the study of DNA damage, mutagenesis, and carcinogenesis. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce DNA damage in vitro and in vivo, and to promote the development of liver tumors in rodents. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been used as a model compound for studying the metabolism and toxicity of azo dyes in humans and animals.
Propriétés
Numéro CAS |
17010-59-2 |
|---|---|
Nom du produit |
4'-Chloro-3'-methyl-4-dimethylaminoazobenzene |
Formule moléculaire |
C15H16ClN3 |
Poids moléculaire |
273.76 g/mol |
Nom IUPAC |
4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3 |
Clé InChI |
XWOYTDRGTBUBEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Synonymes |
4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



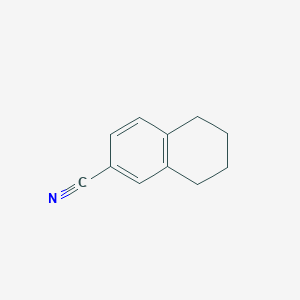


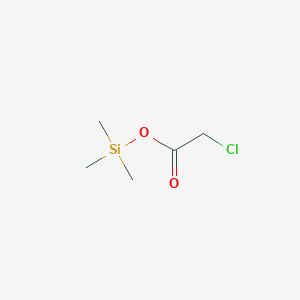
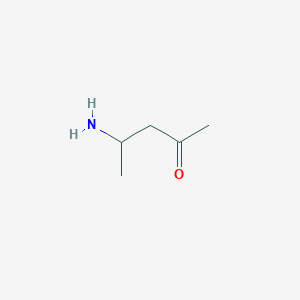
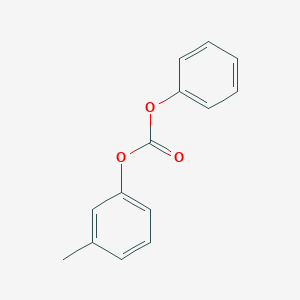
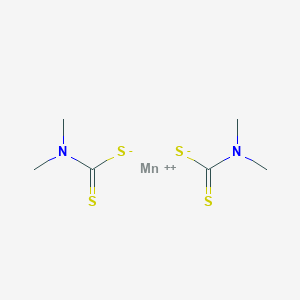
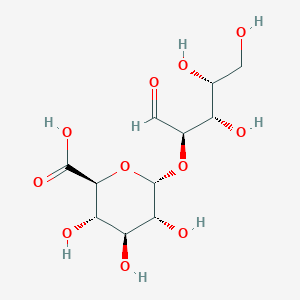
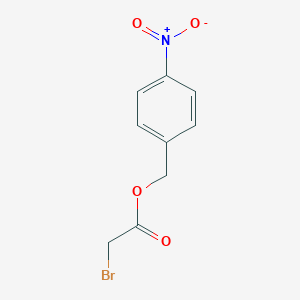
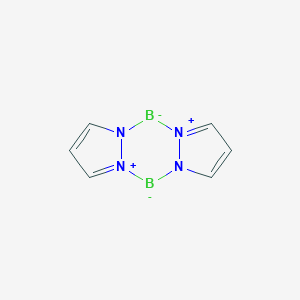
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
